REACTION_CXSMILES
|
[O:1]1[C:5]([C:6]2[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=2)=[CH:4][N:3]=[CH:2]1.[CH3:13][S:14][CH:15]1[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([C:24]3[O:28][CH:27]=[N:26][CH:25]=3)[CH:22]=2)[NH:17][C:16]1=[O:29].[O:30]1[C:34]([C:35]2[CH:36]=[C:37]3[C:41](=[CH:42][CH:43]=2)[NH:40][C:39](=[O:44])[CH2:38]3)=[CH:33][N:32]=[CH:31]1.[CH2:45]([O:47][CH:48]=[C:49]1[C:57]2[C:52](=[CH:53][CH:54]=[C:55]([C:58]3[O:62][CH:61]=[N:60][CH:59]=3)[CH:56]=2)[NH:51][C:50]1=[O:63])[CH3:46].[CH3:64][N:65]([CH3:76])[S:66]([C:69]1[CH:74]=[CH:73][C:72]([NH2:75])=[CH:71][CH:70]=1)(=[O:68])=[O:67]>>[CH3:13][S:14][CH:15]1[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([C:24]3[O:28][CH:27]=[N:26][CH:25]=3)[CH:22]=2)[NH:17][C:16]1=[O:29].[O:30]1[C:34]([C:35]2[CH:36]=[C:37]3[C:41](=[CH:42][CH:43]=2)[NH:40][C:39](=[O:44])[CH2:38]3)=[CH:33][N:32]=[CH:31]1.[CH2:45]([O:47][CH:48]=[C:49]1[C:57]2[C:52](=[CH:53][CH:54]=[C:55]([C:58]3[O:62][CH:61]=[N:60][CH:59]=3)[CH:56]=2)[NH:51][C:50]1=[O:63])[CH3:46].[CH3:64][N:65]([CH3:76])[S:66]([C:69]1[CH:74]=[CH:73][C:72]([NH:75][CH:20]=[C:21]2[C:11]3[C:9](=[CH:8][CH:7]=[C:6]([C:5]4[O:1][CH:2]=[N:3][CH:4]=4)[CH:12]=3)[NH:10][C:24]2=[O:28])=[CH:71][CH:70]=1)(=[O:67])=[O:68]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=NC=C1C1=CC=C(N)C=C1
|
Name
|
3-methylsulfanyl-5-oxazol-5-yl-1,3-dihydro-indol-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC1C(NC2=CC=C(C=C12)C1=CN=CO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=NC=C1C=1C=C2CC(NC2=CC1)=O
|
Name
|
3-ethoxymethylene-5-oxazol-5-yl-1,3-dihydro-indol-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=C1C(NC2=CC=C(C=C12)C1=CN=CO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)C1=CC=C(C=C1)N)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1C(NC2=CC=C(C=C12)C1=CN=CO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=NC=C1C=1C=C2CC(NC2=CC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=C1C(NC2=CC=C(C=C12)C1=CN=CO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)C1=CC=C(C=C1)NC=C1C(NC2=CC=C(C=C12)C1=CN=CO1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |